Fludarabine triphosphate (trisodium)

DNA replication enzyme kinetics primase inhibition

Researchers requiring selective DNA primase inhibition without confounding polymerase effects often face limited supply of qualified reagents. This compound is the exact solution, validated for primase-selective mechanism studies. - Selective DNA primase inhibitor (Ki 6.1±0.3 μM) without equivalent polymerase α/δ inhibition at standard working concentrations. - Causes primer RNA chain termination, with a 30-fold incorporation preference by primase over ATP. - Supplied at ≥95% purity with high aqueous solubility (125 mg/mL), enabling DMSO-free assay setups. A reliable supply chain ensures consistent access to this critical biochemical tool.

Molecular Formula C10H12FN5Na3O13P3
Molecular Weight 591.12 g/mol
Cat. No. B10854569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludarabine triphosphate (trisodium)
Molecular FormulaC10H12FN5Na3O13P3
Molecular Weight591.12 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6+,9-;;;/m1.../s1
InChIKeyABCNYMXTKKBAHQ-ABDPYLPCSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fludarabine Triphosphate (Trisodium) Product Specifications


Fludarabine triphosphate (trisodium) (CAS 74832-57-8), also designated as F-ara-ATP trisodium, is the active intracellular triphosphate metabolite of the prodrug fludarabine phosphate . The compound has a molecular formula of C₁₀H₁₂FN₅Na₃O₁₃P₃ and a molecular weight of 591.12 g/mol [1]. It is supplied as a white to off-white solid, typically at ≥95% purity, with a reported aqueous solubility of 125 mg/mL (211.46 mM) [1]. Structurally, it is a 2-fluoroadenine arabinoside triphosphate analog that functions as a noncompetitive, specific inhibitor of eukaryotic DNA primase . The compound is stored at -20°C or -80°C under argon protection from light to prevent hydrolysis of the triphosphate moiety [1].

1
Supports DNA primase inhibition studies with reported Ki and IC₅₀ parameters
Primary mechanism: noncompetitive eukaryotic primase inhibitor
2
Arabinoside triphosphate analog for primer chain termination research
Distinct arabinose sugar configuration vs. deoxyribose-based analogs
3
Trisodium salt formulation supports aqueous stock preparation
Enables DMSO-free assay workflows

Fludarabine Triphosphate Selection Rationale


Purine nucleoside analog triphosphates exhibit highly divergent biochemical selectivity profiles that preclude functional substitution in experimental workflows [1]. Although fludarabine triphosphate, cladribine triphosphate, and clofarabine triphosphate all derive from deoxyadenosine-based prodrugs and are used in DNA synthesis inhibition studies, their distinct arabinose versus deoxyribose sugar configurations, differential fluorine substitution patterns, and unique enzyme recognition properties yield non-overlapping mechanisms of action [1][2]. For example, fludarabine triphosphate acts primarily as a potent noncompetitive inhibitor of DNA primase, whereas cladribine triphosphate and clofarabine triphosphate exhibit stronger DNA polymerase incorporation and ribonucleotide reductase inhibition profiles [3][4]. Consequently, substituting one analog for another in biochemical assays introduces uncontrolled variables and invalidates mechanistic conclusions. The quantitative evidence below establishes the specific, measurable parameters that distinguish fludarabine triphosphate (trisodium) from its closest structural analogs.

Target Compound
Fludarabine triphosphate (trisodium)
Noncompetitive DNA primase inhibition; arabinose sugar; poor poly(A) polymerase substrate
vs.
Common Substitute
Cladribine triphosphate
Deoxyribose sugar; DNA polymerase incorporation and ribonucleotide reductase inhibition; active poly(A) polymerase substrate
Target Compound
Fludarabine triphosphate (trisodium)
Primase incorporation 30-fold more efficient than ATP; polymerase α incorporation 8-fold less efficient than dATP
vs.
Common Substitute
Clofarabine triphosphate
Deoxyribose sugar; submicromolar DNA polymerase α Ki; active poly(A) polymerase substrate causing chain termination

Fludarabine Triphosphate Quantitative Evidence


DNA Primase Inhibition Potency

Fludarabine triphosphate (trisodium) inhibits human DNA primase with a Ki of 6.1 ± 0.3 μM and an IC₅₀ of 2.3 ± 0.3 μM, establishing it as a specific, noncompetitive primase inhibitor [1]. This inhibition mechanism is functionally distinct from DNA polymerase α inhibition, where fludarabine triphosphate exhibits substantially lower potency. In CCRF-CEM cell supernatants, fludarabine triphosphate is a more potent inhibitor of polydeoxythymidylate primase activity than of DNA polymerase α/δ activities [1]. For comparison, the related analog clofarabine triphosphate inhibits DNA polymerase α with reported Ki values in the submicromolar range, reflecting a fundamentally different target selectivity profile [2].

Primase Inhibition
Cross-study comparable
Ki = 6.1 ± 0.3 μM
IC₅₀ = 2.3 ± 0.3 μM
Supports primase-selective tool designation; ~2.7-fold higher IC₅₀ than Ki distinguishes noncompetitive kinetics
Purified human DNA primase assay; CCRF-CEM cell supernatants for polymerase α/δ comparison
DNA replication enzyme kinetics primase inhibition nucleotide analog

Primase Substrate Preference Over ATP

DNA primase incorporates fludarabine triphosphate (F-ara-ATP) 30-fold more efficiently than its natural substrate ATP, as determined by comparative kcat/KM analysis [1]. In direct kinetic measurements with purified DNA polymerase α-primase complex, fludarabine triphosphate exhibited substantially higher catalytic efficiency for incorporation into oligoribonucleotides than ATP, leading to preferential utilization of the analog [1]. This pronounced preference for the analog over the natural nucleotide is unique among clinically used arabinoside triphosphates. In contrast, DNA polymerase α added fludarabine triphosphate onto full-length primer RNAs approximately 8-fold less efficiently than dATP, demonstrating a clear enzymatic discrimination between primase and polymerase active sites [1]. Cladribine triphosphate and clofarabine triphosphate do not exhibit this primase-biased incorporation profile [2].

Substrate Preference
Direct head-to-head
F-ara-ATP vs ATP: 30-fold higher primase incorporation efficiency
F-ara-ATP vs dATP: 8-fold lower polymerase α incorporation efficiency
Reported substrate preference quantifies primase-polymerase discrimination for assay calibration
Purified DNA polymerase α-primase complex; poly(dT) template; 2.5–50 μM F-ara-ATP
enzymology substrate specificity primer RNA synthesis catalytic efficiency

Poly(A) Polymerase Substrate Selectivity

In direct comparative assays with yeast poly(A) polymerase (yPAP), fludarabine triphosphate (F-ara-ATP) is a poor substrate, whereas the triphosphate derivatives of cladribine (2-Cl-dATP) and clofarabine (Cl-F-ara-ATP) function as active substrates that cause chain termination [1][2]. When incubated with yPAP and ³²P-radiolabeled RNA oligonucleotide primers in the absence of ATP, cladribine triphosphate resulted in primer elongation, and clofarabine triphosphate was incorporated and caused chain termination [1][2]. In contrast, fludarabine triphosphate exhibited negligible substrate activity under identical conditions [1][2]. This differential behavior is attributed to the arabinose sugar configuration present in fludarabine triphosphate, which alters enzyme recognition relative to the deoxyribose-containing analogs [3].

Poly(A) Polymerase
Direct head-to-head
Fludarabine-TP: Poor substrate; negligible elongation
Cladribine-TP: Active substrate; primer elongation
Clofarabine-TP: Active substrate; chain termination
Reported substrate selectivity prevents substitution in polyadenylation assays
Yeast poly(A) polymerase; ³²P-radiolabeled primers; absence of ATP
RNA processing polyadenylation substrate selectivity nucleoside analog comparison

Aqueous Solubility and Stock Preparation

Fludarabine triphosphate (trisodium) exhibits an aqueous solubility of 125 mg/mL (211.46 mM) in H₂O with ultrasonic assistance . This high solubility is conferred by the trisodium salt formulation, which enhances water compatibility compared to the free acid form. For reference, many nucleotide analog triphosphates supplied as free acids or ammonium salts have aqueous solubilities below 50 mg/mL, requiring DMSO or specialized buffers for stock preparation [1]. The trisodium salt form of fludarabine triphosphate enables preparation of concentrated aqueous stocks (e.g., 10 mM or 100 mM) without organic solvents, reducing vehicle-associated artifacts in cell-based assays .

Aqueous Solubility
Class-level inference
125 mg/mL (211.46 mM)
Reported solubility supports DMSO-free stock preparation for cell-based assays
H₂O with ultrasonic assistance; data to verify for specific analog comparisons
solubility formulation in vitro assay stock solution

Human Primase Crystal Structure Binding Mode

The crystal structure of the Pri1 subunit of human primase bound to fludarabine triphosphate has been solved at 2.20 Å resolution (PDB ID: 6R4U) [1]. This structure reveals the precise molecular interactions governing the specific, noncompetitive inhibition of human primase by fludarabine triphosphate, including the arabinose sugar configuration recognition and triphosphate coordination within the active site [1]. Additionally, a second structure of fludarabine triphosphate bound to SAMHD1 in the catalytic pocket has been deposited (PDB ID: 6DWK) at 2.30 Å resolution [2]. These atomic-resolution structures provide experimentally validated binding modes that are not available for many other nucleotide analog triphosphates, enabling structure-guided assay design and molecular modeling studies [1][2].

Crystal Structure
Supporting evidence
Human primase: 2.20 Å (PDB: 6R4U)
SAMHD1: 2.30 Å (PDB: 6DWK)
Supports structure-guided assay design and molecular modeling studies
Atomic-resolution binding modes validated for fludarabine triphosphate; comparators lack equivalent structural data
structural biology X-ray crystallography primase ligand binding

Fludarabine Triphosphate Application Scenarios


Primase-Specific Inhibition Assays

Fludarabine triphosphate (trisodium) is the optimal selection for experiments requiring selective inhibition of eukaryotic DNA primase with well-characterized kinetic parameters. The validated Ki of 6.1 ± 0.3 μM and IC₅₀ of 2.3 ± 0.3 μM [1][2] enable precise concentration selection for primase inhibition studies without confounding polymerase α/δ inhibition at equivalent concentrations. This specificity is documented in CCRF-CEM cell supernatants where primase activity is inhibited more potently than polymerase α/δ activities [1][2]. The 30-fold incorporation preference by primase over ATP further supports its use as a primase-selective tool [3]. Researchers investigating the primase step of DNA replication initiation should select this compound over cladribine triphosphate or clofarabine triphosphate, which do not exhibit primase-biased inhibition profiles [4].

Primer Chain Termination Studies

For investigations of primer RNA synthesis and RNA-primed DNA replication, fludarabine triphosphate (trisodium) provides a mechanism defined by primer RNA chain termination. The incorporation of F-araAMP exclusively at 3′-termini of growing primer RNA chains prevents further elongation by DNA primase, with kcat/KM analysis demonstrating 30-fold more efficient incorporation than ATP [1]. This primer chain termination mechanism is distinct from the polymerase incorporation-dependent termination observed with cladribine triphosphate and clofarabine triphosphate [2]. At concentrations from 2.5 to 50 μM, fludarabine triphosphate induces progressive accumulation of truncated oligoribonucleotides (2–6 nucleotides) at the expense of full-length primase products (7–10 nucleotides) [1], providing a quantifiable endpoint for primase activity assays.

Primase-Ligand Structural Biology

Fludarabine triphosphate (trisodium) is uniquely suited for structural biology applications requiring validated atomic-resolution binding data. The 2.20 Å crystal structure of human primase Pri1 subunit bound to fludarabine triphosphate (PDB: 6R4U) provides detailed molecular interaction maps [1]. This structure reveals the precise coordination of the arabinose sugar, 2-fluoroadenine base, and triphosphate moiety within the primase active site, enabling rational interpretation of mutagenesis data and structure-activity relationship studies. Additionally, the 2.30 Å SAMHD1-bound structure (PDB: 6DWK) provides a second validated binding mode for comparative analysis [2]. For laboratories conducting X-ray crystallography, molecular docking, or computational modeling of primase inhibitors, this compound offers experimentally validated structural templates unavailable for most analog triphosphates [1][2].

DMSO-Free Aqueous Assays

For cell-based assays where DMSO exposure must be minimized due to cytotoxicity concerns or membrane perturbation artifacts, fludarabine triphosphate (trisodium) is the preferred selection due to its high aqueous solubility of 125 mg/mL (211.46 mM) in H₂O [1]. This solubility enables preparation of concentrated aqueous stocks (e.g., 10 mM or 100 mM) that can be diluted directly into culture media or assay buffers without organic solvent carryover [1][2]. The trisodium salt formulation confers this advantageous solubility profile, distinguishing it from nucleotide analog triphosphates that require DMSO solubilization. Researchers conducting long-term cellular exposure studies, high-throughput screening campaigns, or assays sensitive to solvent artifacts should prioritize this formulation to maintain experimental consistency and reduce vehicle-control variability [1][2].

Application
Selection Property
Validation Focus
Primase-Specific Inhibition Assays
Noncompetitive primase inhibition with reported kinetic constants
Confirm primase vs. polymerase α/δ selectivity at selected concentrations
Primer Chain Termination Studies
Arabinoside-dependent primer RNA chain termination
Verify truncated oligoribonucleotide accumulation (2–6 nt) vs. full-length products
Primase-Ligand Structural Biology
Validated atomic-resolution co-crystal structures
Use PDB 6R4U / 6DWK for docking and structure-activity relationship studies
DMSO-Free Aqueous Assays
High aqueous solubility with trisodium salt formulation
Confirm stock concentration and vehicle compatibility in target assay buffer

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